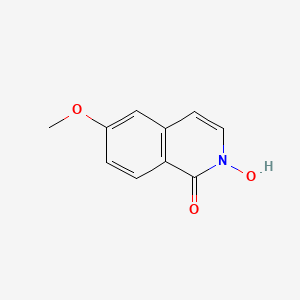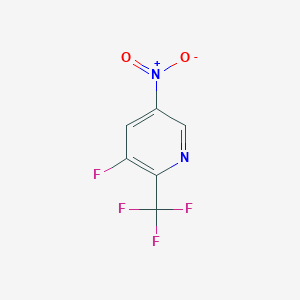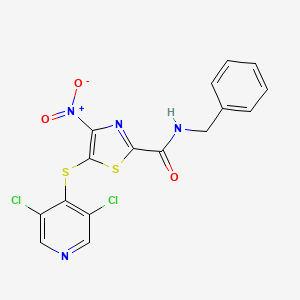
Coronene-1,7-dicarboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coronene-1,7-dicarboxylicacid is a derivative of coronene, a polycyclic aromatic hydrocarbon (PAH) known for its unique structure and properties Coronene itself consists of six peri-fused benzene rings, forming a planar, hexagonal arrangement
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Coronene-1,7-dicarboxylicacid typically involves the functionalization of coronene. One common method is the oxidation of coronene using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This process introduces carboxylic acid groups at the desired positions on the coronene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using similar oxidizing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Coronene-1,7-dicarboxylicacid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated coronene derivatives.
Wissenschaftliche Forschungsanwendungen
Coronene-1,7-dicarboxylicacid has a wide range of applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the development of organic semiconductors, sensors, and other advanced materials.
Wirkmechanismus
The mechanism of action of Coronene-1,7-dicarboxylicacid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The aromatic core of the molecule allows for π-π stacking interactions, which are crucial in its applications in materials science and biology .
Vergleich Mit ähnlichen Verbindungen
Coronene: The parent compound, consisting of six peri-fused benzene rings.
Hexabenzocoronene: A larger PAH with additional benzene rings fused to the periphery of the coronene core.
Circumcoronene: An even larger PAH with multiple layers of fused benzene rings.
Uniqueness: Coronene-1,7-dicarboxylicacid is unique due to the presence of carboxylic acid groups, which enhance its chemical reactivity and potential for functionalization. This makes it a valuable compound for various applications, particularly in the development of advanced materials and in scientific research .
Eigenschaften
Molekularformel |
C26H12O4 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
coronene-1,7-dicarboxylic acid |
InChI |
InChI=1S/C26H12O4/c27-25(28)17-9-13-3-1-11-5-7-15-18(26(29)30)10-14-4-2-12-6-8-16(17)24-20(12)22(14)23(15)19(11)21(13)24/h1-10H,(H,27,28)(H,29,30) |
InChI-Schlüssel |
NXEOMTKXGDNAOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C3C=CC4=C5C3=C2C6=C1C=CC7=C(C=C(C5=C76)C=C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


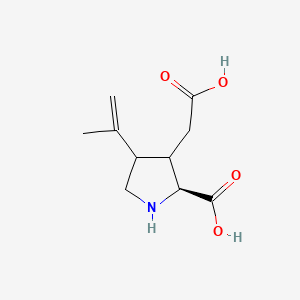
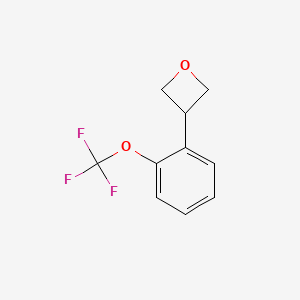
![2-[4-[[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile](/img/structure/B13124035.png)
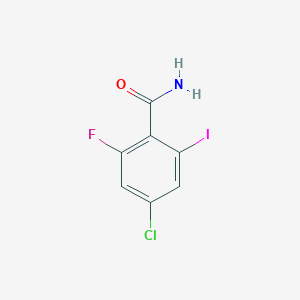

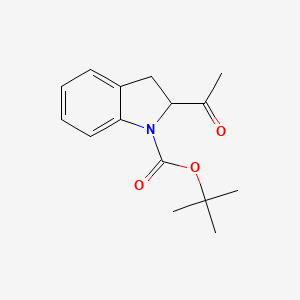
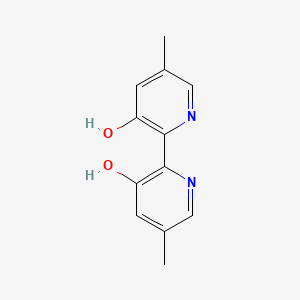
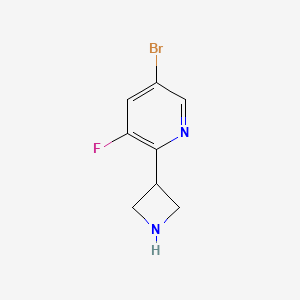

![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)
